(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone
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Overview
Description
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is an organic compound that features a brominated phenyl ring, an ethoxy group, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Imidazole Introduction: The brominated intermediate is then reacted with imidazole under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and imidazole moiety can participate in binding interactions, influencing the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.
(5-Chloro-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.
(5-Bromo-2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the brominated phenyl ring and the imidazole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
(5-bromo-2-ethoxyphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-11-4-3-9(13)7-10(11)12(16)15-6-5-14-8-15/h3-8H,2H2,1H3 |
InChI Key |
GBBVPLHTDJFFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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